molecular formula C19H18N4O5S2 B2868204 N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE CAS No. 457651-14-8

N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE

Cat. No.: B2868204
CAS No.: 457651-14-8
M. Wt: 446.5
InChI Key: MKKKSIOOHQRYMN-UHFFFAOYSA-N
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Description

N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 5, a sulfamoyl linker, and a 2,3-dihydro-1,4-benzodioxine-6-carboxamide moiety. This structure combines sulfonamide pharmacophores with a benzodioxine ring system, which is often associated with biological activity in medicinal chemistry, particularly in targeting enzymes or receptors involved in inflammatory or infectious diseases .

The compound’s synthesis likely involves multi-step reactions, including sulfonamide bond formation, thiadiazole ring construction, and carboxamide coupling, as inferred from analogous pathways in and . For instance, the sulfamoyl group may be introduced via nucleophilic substitution between a sulfonyl chloride intermediate and an amine-containing precursor, while the thiadiazole ring could be formed through cyclization reactions under basic or thermal conditions .

Properties

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S2/c1-2-17-21-22-19(29-17)23-30(25,26)14-6-4-13(5-7-14)20-18(24)12-3-8-15-16(11-12)28-10-9-27-15/h3-8,11H,2,9-10H2,1H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKKSIOOHQRYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE typically involves multiple steps. One common method starts with the reaction of 1,3,4-thiadiazole derivatives with appropriate sulfonyl chlorides to form the sulfamoyl intermediate . This intermediate is then reacted with a benzodioxine derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .

Scientific Research Applications

N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with several sulfonamide- and thiadiazole-containing derivatives. Key comparisons include:

Compound Structural Features Molecular Weight Key Functional Groups Synthesis Highlights
Target Compound 5-Ethyl-thiadiazole, sulfamoyl, benzodioxine-carboxamide ~449.5 g/mol* C=S (thiadiazole), SO₂NH (sulfamoyl), C=O (amide) Likely involves Friedel-Crafts acylation, thiadiazole cyclization, and sulfamoylation .
Sulfamethizole Impurity (N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine) 5-Methyl-thiadiazole, dual sulfamoyl groups 421.5 g/mol SO₂NH (sulfamoyl), NH₂ (amine) Formed via over-sulfonylation of sulfamethizole intermediate; isolated via HPLC .
5-(4-Chlorobenzenesulfonyl)-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide Chlorophenyl-sulfonyl, dimethylamide, 1,2,3-thiadiazole 331.8 g/mol SO₂ (sulfonyl), C=O (amide), Cl (substituent) Sulfonylation of thiadiazole precursor followed by carboxamide coupling .
SID7969543 (Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-7-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate) Benzodioxine, carboxamide, isoquinoline ~522.5 g/mol C=O (amide, ester), benzodioxine Multi-step synthesis with esterification and amide bond formation .

*Calculated based on molecular formula C₁₉H₂₀N₄O₅S₂.

Key Differences and Implications

  • Thiadiazole Substituents: The target compound’s 5-ethyl-thiadiazole group distinguishes it from the 5-methyl analogue in sulfamethizole impurities .
  • Benzodioxine vs. Isoquinoline: Unlike SID7969543, which contains an isoquinoline moiety, the target compound’s benzodioxine ring may confer distinct electronic and steric properties, influencing receptor binding or metabolic stability .

Research Findings and Limitations

  • Antibacterial Activity : Sulfamethizole derivatives inhibit dihydropteroate synthase (DHPS) via sulfamoyl binding .
  • Enzyme Modulation : Benzodioxine-carboxamide hybrids (e.g., SID7969543) are explored as G-protein-coupled receptor (GPCR) modulators .

Limitations : The evidence lacks explicit data on the target compound’s solubility, stability, or pharmacokinetics. Further studies are needed to validate its bioactivity and optimize synthetic yields.

Biological Activity

N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes a benzodioxine core and a thiadiazole moiety. The molecular formula is C17H20N4O3SC_{17}H_{20}N_{4}O_{3}S, with a molecular weight of approximately 364.43 g/mol. The presence of the thiadiazole ring is particularly notable as it is associated with various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfamoyl group enhances its ability to interact with enzymes and receptors, potentially leading to inhibition or modulation of their activity. This interaction can trigger a cascade of biochemical events that result in therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can act on various receptors, influencing cellular signaling pathways.

Biological Activities

Research has demonstrated that this compound exhibits multiple biological activities:

  • Anticancer Activity :
    • Studies show that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The compound induces apoptosis and increases DNA fragmentation in these cells.
    • A comparative study revealed that compounds containing the benzodioxine structure showed higher inhibitory activity than standard chemotherapeutic agents like cisplatin .
  • Antimicrobial Properties :
    • Thiadiazole derivatives have been recognized for their antimicrobial activities against a range of pathogens. The presence of the thiadiazole ring contributes to this effect by disrupting bacterial cell wall synthesis .
  • Neuroprotective Effects :
    • Some studies indicate potential neuroprotective properties, suggesting that the compound could be beneficial in treating neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of various thiadiazole derivatives, it was found that the compound significantly reduced cell viability in MCF-7 and HepG2 cell lines at concentrations below 10 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity .

Case Study 2: Antimicrobial Activity

A series of experiments tested the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 5 µg/mL, demonstrating potent antimicrobial activity .

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Biological ActivityCell Line/PathogenIC50/MIC ValueReference
AnticancerMCF-7<10 µM
HepG2<10 µM
AntimicrobialStaphylococcus aureus0.5 µg/mL
Escherichia coli5 µg/mL
NeuroprotectiveVarious modelsTBD

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